Dasatinib Carboxylic Acid Ethyl Ester
Overview
Description
Dasatinib Carboxylic Acid Ethyl Ester is a derivative of dasatinib, a potent tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. This compound is characterized by its molecular formula C24H28ClN7O3S and a molecular weight of 530.04 g/mol . It is used extensively in research settings for the development and validation of analytical methods.
Scientific Research Applications
Dasatinib Carboxylic Acid Ethyl Ester is widely used in scientific research, particularly in:
Chemistry: As a reference standard for analytical method development and validation.
Biology: In studies involving kinase inhibition and signal transduction pathways.
Medicine: For the development of new therapeutic agents targeting tyrosine kinases.
Industry: In the quality control and production of dasatinib and its derivatives
Mechanism of Action
Target of Action
Dasatinib Carboxylic Acid Ethyl Ester is a derivative of Dasatinib, a potent tyrosine kinase inhibitor . Its primary targets include BCR-ABL , SRC family kinases (SRC, LCK, YES, FYN) , c-KIT , EPHA2 , and PDGFRβ . These targets play crucial roles in the pathogenesis of diseases like chronic myeloid leukemia (CML) and acute lymphocytic leukemia (ALL) .
Mode of Action
This compound, like Dasatinib, inhibits the tyrosine kinase activity of its targets . It inhibits both the active and inactive conformations of the ABL kinase domain . This inhibition leads to a decrease in the uncontrolled activity of the ABL tyrosine kinase associated with CML and ALL . It also inhibits several other kinases involved in cancer, including several SRC-family kinases .
Biochemical Pathways
The inhibition of the tyrosine kinase activity of BCR-ABL and other kinases disrupts several biochemical pathways involved in the growth and proliferation of cancer cells . This disruption leads to a decrease in the uncontrolled growth and proliferation characteristic of diseases like CML and ALL .
Pharmacokinetics
Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 h . Only 20% of the oral dose is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 h . Dasatinib absorption is decreased by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors), and it is also subject to drug interactions with CYP3A4 inducers or inhibitors .
Result of Action
The inhibition of the tyrosine kinase activity of BCR-ABL and other kinases by this compound leads to a decrease in the uncontrolled growth and proliferation of cancer cells . This results in the treatment of diseases like CML and ALL .
Action Environment
The absorption of Dasatinib is influenced by the gastric pH . Dasatinib, being a weak base drug, dissolves better in an acidic environment and precipitates in the small intestine . Therefore, the action, efficacy, and stability of this compound can be influenced by the pH of the environment .
Safety and Hazards
Dasatinib Carboxylic Acid Ethyl Ester is classified as toxic if swallowed, causes skin irritation, causes serious eye damage, is suspected of causing cancer, is suspected of damaging fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dasatinib Carboxylic Acid Ethyl Ester typically involves the esterification of dasatinib carboxylic acid. One common method is the Steglich esterification, which employs N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often in solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly used to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Dasatinib Carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into carboxylic acids and alcohols.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Esterification: Uses DCC and DMAP in solvents like dichloromethane.
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Involves nucleophiles such as amines or alcohols under various conditions
Major Products
The major products formed from these reactions include the parent carboxylic acid, various esters, and substituted derivatives depending on the reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Another kinase inhibitor used in cancer treatment.
Patellamide A: A cyclic peptide with anticancer properties.
Ixabepilone: A microtubule inhibitor used in chemotherapy.
Epothilone: A class of microtubule-stabilizing agents.
Uniqueness
Dasatinib Carboxylic Acid Ethyl Ester is unique due to its specific inhibition of a broad spectrum of kinases, making it highly effective in treating various forms of leukemia. Its ability to inhibit both active and inactive conformations of the ABL kinase domain sets it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN7O3S/c1-4-35-21(33)14-31-8-10-32(11-9-31)20-12-19(27-16(3)28-20)29-24-26-13-18(36-24)23(34)30-22-15(2)6-5-7-17(22)25/h5-7,12-13H,4,8-11,14H2,1-3H3,(H,30,34)(H,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKNTZZGCSNLFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728430 | |
Record name | Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910297-62-0 | |
Record name | Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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